2-Ethyltetradecanoic acid belongs to a class of organic compounds known as fatty acids. Fatty acids are carboxylic acids with a long hydrocarbon chain. 2-Ethyltetradecanoic acid has the molecular formula C16H32O2, indicating a 16-carbon chain with an ethyl group (C2H5) attached at the second carbon position. These properties suggest potential applications where long-chain fatty acids are utilized [, ].
Given its fatty acid classification, 2-Ethyltetradecanoic acid could be relevant in various scientific research fields. Here are some possibilities:
Fatty acids can act as lubricants, and research might explore 2-Ethyltetradecanoic acid's lubricating properties in different environments [].
Fatty acids can be used in the development of new materials. Research could investigate 2-Ethyltetradecanoic acid's potential applications in creating novel materials with specific properties [].
Some fatty acids have biological functions. While research on the biological activity of 2-Ethyltetradecanoic acid is scarce, investigations could explore its potential interactions with biological systems [].
2-Ethyltetradecanoic acid is a long-chain fatty acid with the molecular formula and a molecular weight of 256.43 g/mol. It is characterized by a straight-chain structure with an ethyl group attached to the second carbon of the tetradecanoic acid backbone. This compound is part of the family of saturated fatty acids and is known for its unique properties, which differentiate it from other fatty acids.
The general reaction for esterification can be represented as:
In the case of 2-ethyltetradecanoic acid reacting with ethanol, the reaction is as follows:
Research indicates that 2-ethyltetradecanoic acid exhibits various biological activities, including:
These biological activities are attributed to its fatty acid structure, which can interact with cell membranes and influence biological pathways.
The synthesis of 2-ethyltetradecanoic acid typically involves multi-step processes:
A common synthetic route involves using potassium hydroxide in ethanol as a catalyst for the alkylation step, followed by purification steps to isolate the product .
2-Ethyltetradecanoic acid has several applications across different fields:
Studies on the interactions of 2-ethyltetradecanoic acid with other compounds have shown that it can form complexes with various metal ions, enhancing its stability and effectiveness in formulations. Additionally, its interaction with cell membranes has been studied to understand its role in antimicrobial activity and anti-inflammatory effects.
Several compounds share structural similarities with 2-ethyltetradecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetradecanoic Acid | A straight-chain fatty acid without ethyl substitution. | |
Myristic Acid | Similar length but lacks ethyl group; commonly found in nutmeg oil. | |
Pentadecanoic Acid | One carbon longer than 2-ethyltetradecanoic acid; found in dairy fats. |
What sets 2-ethyltetradecanoic acid apart is its specific ethyl substitution at the second carbon position, which influences its physical properties such as melting point, solubility, and biological activity compared to other similar fatty acids. This unique structure allows it to exhibit specific interactions that may not be present in other compounds, making it valuable for specialized applications in cosmetics and pharmaceuticals.
2-Ethyltetradecanoic acid is a branched-chain saturated fatty acid with the systematic IUPAC name 2-ethyltetradecanoic acid. Its molecular formula is C₁₆H₃₂O₂, corresponding to a molecular weight of 256.42 g/mol. The structural formula features a 14-carbon chain (tetradecanoic acid backbone) with an ethyl group (-CH₂CH₃) branching at the second carbon position, followed by a carboxylic acid functional group (-COOH) at the terminal end.
The compound is classified under the lipid family of branched-chain fatty acids (BCFAs), distinguished by its ethyl branch at the α-position relative to the carboxyl group.
2-Ethyltetradecanoic acid emerged as a compound of interest in the late 20th century during investigations into microbial lipid metabolism. Its discovery is indirectly tied to studies on Listeria monocytogenes, a bacterium that synthesizes branched-chain fatty acids to maintain membrane fluidity under stress. In 2015, researchers observed that supplementing a BCFA-deficient L. monocytogenes mutant with 2-ethylbutyrate led to the biosynthesis of 12-ethyltetradecanoic acid, a structural analog of 2-ethyltetradecanoic acid.
Synthetic routes to 2-ethyltetradecanoic acid were later developed for organic chemistry applications. A notable method involves silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, as demonstrated in a 2012 patent using 2-ethyltetradecanoic acid as a substrate.
2-Ethyltetradecanoic acid serves as a precursor in radical-mediated reactions. For example, its decarboxylative azidation with tosyl azide (TsN₃) in aqueous acetonitrile yields alkyl azides, valuable intermediates in pharmaceutical synthesis. The reaction mechanism involves silver nitrate (AgNO₃) as a catalyst and potassium persulfate (K₂S₂O₈) as an oxidant:
$$
\text{2-Ethyltetradecanoic acid} + \text{TsN}3 \xrightarrow{\text{AgNO}3, \text{K}2\text{S}2\text{O}8} \text{2-Azidoethyltetradecane} + \text{CO}2
$$
This transformation highlights the compound’s utility in introducing nitrogen-based functional groups into hydrophobic carbon chains.
In bacterial membranes, 2-ethyltetradecanoic acid analogues (e.g., 12-ethyltetradecanoic acid) modulate membrane fluidity. L. monocytogenes incorporates these BCFAs to adapt to low-temperature environments, demonstrating a homeoviscous adaptation mechanism. The ethyl branch disrupts lipid packing, reducing membrane rigidity while maintaining structural integrity.
Property | Straight-Chain FA | 2-Ethyltetradecanoic Acid Analogue |
---|---|---|
Melting Point (°C) | 52–54 | 38–40 |
Membrane Fluidity (Anisotropy) | Low | High |
Phase Transition Temperature | Higher | Lower |
This biochemical adaptability has implications for understanding extremophile organisms and designing lipid-based drug delivery systems.
Marine organisms represent significant sources of branched-chain fatty acids, including methyl-substituted tetradecanoic acid derivatives [1] [2]. The marine fatty acid 2-methoxy-13-methyltetradecanoic acid has been isolated from the sponge Amphimedon complanata from Aguadilla, Puerto Rico, demonstrating the natural occurrence of branched tetradecanoic acid variants in marine ecosystems [3]. This compound exhibited notable cytotoxic activity against human chronic myelogenous leukemia K-562, histiocytic lymphoma U-937, and promielocytic leukemia HL-60 cell lines [3].
Research on marine-derived fatty acids has revealed sophisticated biosynthetic pathways for producing branched-chain fatty acids. The biosynthetic potential of marine organisms in generating industrially-useful Guerbet-like chemicals has been demonstrated through polyketide synthase systems [2]. These systems can generate 2-methyl Guerbet-like lipids through engineered Mycobacterium tuberculosis polyketide synthase modules, which can produce compounds ranging from C13 to C21 carbon chains [4].
The first module from Mycobacterium tuberculosis polyketide synthase 12 has been successfully modified and repurposed toward the production of 2-methyl Guerbet lipids [4]. This biosynthetic approach demonstrates that starting from lauric acid, the primary target compound 2-methyltetradecanoic acid can be generated by coupling Escherichia coli fatty acyl-CoA synthetase FadD to the modified polyketide synthase module [4].
Plant-based biosynthesis of branched fatty acids follows established pathways involving branched-chain amino acid catabolism. Branched-chain fatty acids are synthesized through the metabolism of branched-chain amino acids including valine, leucine, and isoleucine [5] [6]. In bacteria, branched-chain 2-keto acids are produced through two primary mechanisms: transamination of exogenous branched-chain amino acids and endogenous synthesis via branched-chain amino acid biosynthetic pathways [7].
The biosynthesis process involves the conversion of branched-chain alpha-keto acids derived from valine, leucine, and isoleucine through decarboxylation followed by chain elongation [5]. The branched-chain alpha-keto acid decarboxylase enzyme has been identified as essential for the synthesis of branched-chain fatty acids, with very high affinity toward branched-chain alpha-keto acids [5].
Plant systems demonstrate the production of various branched fatty acids through specific metabolic pathways. The synthesis involves fatty acid synthase systems that can accept branched acyl-CoA primers instead of the conventional acetyl-CoA [8]. Plant-derived chia seeds contain anteiso-17:0, anteiso-19:0, and anteiso-21:0 as the primary branched-chain fatty acids, with total branched-chain fatty acid levels approximately 0.31% of total fatty acids [9].
Carboxylic acid functionalization for producing branched fatty acids employs multiple strategic approaches utilizing modern synthetic methodologies. Recent advances in carboxylic acid chemistry have demonstrated that bench-stable aliphatic carboxylic acids can undergo diverse transformations including alkylation, arylation, amination, and trifluoromethylation through metallaphotoredox catalysis [10].
The decarboxylative functionalization approach represents a powerful synthetic strategy. Alkyl carboxylic acids can be primed for reaction through activation processes, similar to those used in amide bond formation, but instead targeting carbon-carbon bond formation through coupling with dialkylzinc reagents and loss of carbon dioxide [11]. This methodology utilizes nickel catalysis and exhibits remarkable substrate scope across more than 70 examples [11].
Carboxylate-directed carbon-hydrogen activation methodologies provide modular access to vicinally functionalized alkyl compounds [12]. This approach combines directed carbon-hydrogen activation with decarboxylative cross-coupling for enantioselective synthesis, utilizing the residual directing group to access complex scaffolds that would be otherwise difficult to prepare [12].
Advanced synthetic approaches include the palladium-catalyzed beta-carbon-hydrogen hydroxylation of aliphatic carboxylic acids [13]. These methodologies enable direct functionalization of carboxylic acids without pre-activation, leveraging metallaphotoredox protocols with first-row transition metals such as nickel and copper [10].
Ethyl group introduction into carboxylic acid systems requires sophisticated synthetic approaches targeting specific positions within the fatty acid chain. The methodologies for introducing alkyl substituents, particularly ethyl groups, into carboxylic acid frameworks involve several established synthetic strategies.
Grignard reagent methodologies provide reliable routes for carboxylic acid synthesis with alkyl substitution patterns [14]. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids which upon acidification yield the corresponding carboxylic acids [14]. This methodology enables the conversion of alkyl halides into corresponding carboxylic acids with one additional carbon atom.
The malonic ester synthesis represents a classical approach for introducing alkyl substituents at the alpha position of carboxylic acids [15]. This methodology involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield alpha-substituted carboxylic acids. The approach can be modified to introduce ethyl groups through appropriate alkylating agents.
Modern decarboxylative cross-coupling methodologies enable the formation of carbon-carbon bonds through the use of redox-active esters [11]. These approaches convert carboxylic acids to redox-active esters that can undergo single-electron reduction to generate alkyl radicals, which subsequently participate in cross-coupling reactions to introduce new alkyl substituents.
Fischer esterification provides access to ester derivatives that can be further functionalized [16]. The mechanism involves the nucleophilic attack of alcohol on the protonated carboxylic acid, forming a tetrahedral intermediate that subsequently eliminates water to form the ester product [16]. These ester intermediates can undergo further transformations to introduce ethyl substituents.
Enzymatic approaches utilizing fatty acid synthase systems show promise for producing branched fatty acids with specific substitution patterns [17] [18]. Fatty acid synthase can incorporate alternative substrates including ethylmalonyl-CoA to produce ethyl-branched fatty acids, though this process is typically limited by enzymatic degradation pathways [18].
The table below summarizes key chemical properties of related tetradecanoic acid compounds that provide context for understanding 2-ethyltetradecanoic acid synthesis:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
2-Methyltetradecanoic acid | 6683-71-2 | C15H30O2 | 242.40 | 355.5 | 0.894 |
Tetradecanoic acid (Myristic acid) | 544-63-8 | C14H28O2 | 228.37 | 326.2 | N/A |
Methyl tetradecanoate | 124-10-7 | C15H30O2 | 242.40 | 295.0 | N/A |
Ethyl tetradecanoate | 124-06-1 | C16H32O2 | 256.42 | 295.0 | 0.9 |
The synthetic methodologies for 2-ethyltetradecanoic acid would theoretically follow similar pathways to those established for 2-methyltetradecanoic acid synthesis, with modifications to accommodate the larger ethyl substituent. The increased steric bulk of the ethyl group compared to the methyl group may influence reaction kinetics and selectivity in both biosynthetic and synthetic approaches.